molecular formula C9H16O3 B3431692 Tetrahydrofurfuryl butyrate CAS No. 92345-48-7

Tetrahydrofurfuryl butyrate

Cat. No.: B3431692
CAS No.: 92345-48-7
M. Wt: 172.22 g/mol
InChI Key: DPZVDLFOAZNCBU-UHFFFAOYSA-N
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Description

Tetrahydrofurfuryl butyrate is an organic compound with the molecular formula C9H16O3. It is a fatty acid ester derived from butyric acid and tetrahydrofurfuryl alcohol. This compound is known for its heavy, sweet odor reminiscent of apricot and pineapple, making it a valuable ingredient in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrofurfuryl butyrate can be synthesized through the esterification of tetrahydrofurfuryl alcohol with butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrofurfuryl butyrate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of tetrahydrofurfuryl alcohol and butyric acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol .

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.

    Transesterification: Alcohol (e.g., methanol or ethanol), acid or base catalyst (e.g., sulfuric acid or sodium methoxide), heat.

Major Products Formed:

Mechanism of Action

The mechanism of action of tetrahydrofurfuryl butyrate involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma. Additionally, its ester bond can undergo hydrolysis in biological systems, releasing tetrahydrofurfuryl alcohol and butyric acid, which may have their own biological activities .

Comparison with Similar Compounds

Uniqueness: Tetrahydrofurfuryl butyrate is unique due to its combination of tetrahydrofurfuryl alcohol and butyric acid, which imparts a distinct aroma profile that is heavier and more complex compared to other simple esters. Its versatility as a fixative and modifier in flavor compositions sets it apart from other esters that may not have the same stability or olfactory characteristics .

Properties

IUPAC Name

oxolan-2-ylmethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-4-9(10)12-7-8-5-3-6-11-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZVDLFOAZNCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862877
Record name Butanoic acid, (tetrahydro-2-furanyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Heavy sweet aroma reminiscent of apricot and pineapple
Record name Tetrahydrofurfuryl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name Tetrahydrofurfuryl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.007-1.013
Record name Tetrahydrofurfuryl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2217-33-6, 92345-48-7
Record name Tetrahydrofurfuryl butyrate
Source CAS Common Chemistry
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Record name Tetrahydrofurfuryl butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, (tetrahydro-2-furanyl)methyl ester
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Record name Butanoic acid, (tetrahydro-2-furanyl)methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (tetrahydro-2-furyl)methyl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TETRAHYDROFURFURYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41378D174
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Tetrahydrofurfuryl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036188
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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